Cholesterol Synthesis Inhibition: Direct Comparison
In a direct head-to-head comparison using a human hepatic cell line in vitro, Ganoderal A inhibited cholesterol synthesis from [14C]acetate with an ID50 of 16 μM, which represents intermediate potency among the four 26-oxygenosterols co-isolated from Ganoderma lucidum. Specifically, Ganoderal A was 7.3-fold less potent than ganoderol A (ID50 = 2.2 μM) but 1.4-fold more potent than ganoderol B (ID50 = 22 μM) [1]. When [14C]mevalonate was used as the precursor, the inhibition profile shifted, with Ganoderal A exhibiting an ID50 of 19 μM, confirming that the site of inhibition lies downstream of HMG-CoA reductase and involves the lanosterol 14α-demethylase step [1].
| Evidence Dimension | Cholesterol synthesis inhibition (ID50) |
|---|---|
| Target Compound Data | ID50 = 16 μM ([14C]acetate); ID50 = 19 μM ([14C]mevalonate) |
| Comparator Or Baseline | Ganoderol A: ID50 = 2.2 μM ([14C]acetate), ID50 = 4.7 μM ([14C]mevalonate); Ganoderol B: ID50 = 22 μM ([14C]acetate), ID50 = 24 μM ([14C]mevalonate); Ganoderic acid Y: ID50 = 1.4 μM ([14C]acetate), ID50 = 9 μM ([14C]mevalonate) |
| Quantified Difference | Ganoderal A is 7.3-fold less potent than ganoderol A, 1.4-fold more potent than ganoderol B, and 11.4-fold less potent than ganoderic acid Y under acetate precursor conditions. |
| Conditions | Human hepatic cell line; incubation with [14C]acetate or [14C]mevalonate as cholesterol precursors; each assay performed in triplicate with RSD < 10%. |
Why This Matters
This data establishes that Ganoderal A is a mechanistically validated cholesterol synthesis inhibitor with a defined potency window relative to structural analogs, enabling researchers to select the appropriate 26-oxygenosterol based on the desired inhibitory strength for target engagement studies.
- [1] Hajjaj H, Macé C, Roberts M, Niederberger P, Fay LB. Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors. Appl Environ Microbiol. 2005;71(7):3653-3658. Table 4. View Source
